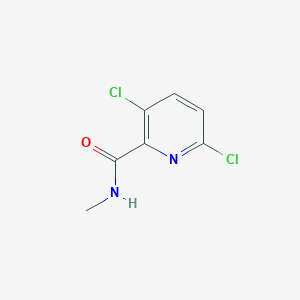

3,6-Dichloro-N-methylpicolinamide

描述

Structure

3D Structure

属性

IUPAC Name |

3,6-dichloro-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-10-7(12)6-4(8)2-3-5(9)11-6/h2-3H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDJOKPPDWJKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Molecular Interactions

Elucidation of Molecular Targets in Biological Systems

Research into picolinamide (B142947) derivatives suggests that their biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors. The structural characteristics of these compounds facilitate binding to these targets, thereby modulating their activity.

Identification and Characterization of Enzyme Inhibition

Analysis of Receptor Binding and Ligand-Target Interactions

Studies on compounds analogous to 3,6-Dichloro-N-methylpicolinamide have explored their binding affinity for specific receptors. This research provides a window into potential neuropharmacological effects and interactions with cellular signaling pathways. The core structure of these molecules allows for varied substitutions, which in turn influences the specificity and strength of receptor binding.

Investigation of Nucleic Acid Interactions (e.g., DNA, RNA)

Currently, there is a lack of specific research data detailing the direct interactions of this compound with nucleic acids such as DNA or RNA.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a critical aspect of cellular function and a target for therapeutic intervention. Small molecules can act as stabilizers or inhibitors of PPIs. While direct evidence for this compound is not available, the broader class of small molecules is known to influence these interactions. For example, some molecules can stabilize interactions, such as those involving 14-3-3 proteins, which are key regulators in many cellular processes. nih.govrsc.org This stabilization can be achieved through various mechanisms, including acting as 'molecular glues'. nih.govrsc.org

Cellular and Subcellular Mechanisms of Action

The engagement of molecular targets by picolinamide derivatives can lead to disruptions in key cellular pathways and signaling networks.

Perturbations of Key Cellular Pathways and Signaling Networks

The specific cellular pathways perturbed by this compound have not been explicitly elucidated. However, based on the general understanding of related compounds, it is plausible that it could affect signaling cascades that are dependent on the enzymes or receptors it targets. The nature and extent of these perturbations would be contingent on the specific binding affinities and downstream effects of the compound.

Organelle-Specific Effects and Subcellular Localization Studies

The precise intracellular targets and the distribution of this compound within the cell are critical to understanding its biological impact. Research into its organelle-specific effects and subcellular localization aims to pinpoint where the compound accumulates and which cellular compartments are most affected by its presence. These studies often employ fluorescently tagged versions of the compound or antibodies specific to it, in conjunction with high-resolution microscopy, to visualize its location within the cell. The interaction with specific organelles can shed light on the compound's mechanism of action, whether it be disrupting mitochondrial function, interfering with protein processing in the endoplasmic reticulum, or altering signaling pathways originating from the plasma membrane.

Influence on Cell Cycle Progression and Apoptosis Induction

A significant area of investigation for many bioactive compounds is their effect on the cell cycle and their ability to induce programmed cell death, or apoptosis. It has been noted that this compound is listed in contexts related to apoptosis induction. ambeed.com The cell cycle is a tightly regulated process that governs cell growth and division, and disruptions can lead to uncontrolled proliferation. Studies in this area would typically involve treating cell cultures with this compound and then analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2, M) using techniques like flow cytometry. Furthermore, the induction of apoptosis is a key mechanism for eliminating damaged or unwanted cells. Assays to measure apoptosis in response to this compound could include monitoring for the activation of caspases, a family of proteases central to the apoptotic process, or observing changes in the mitochondrial membrane potential.

Biophysical Characterization of Compound-Target Binding

Understanding the direct physical interaction between this compound and its molecular target is fundamental to elucidating its mechanism of action. Biophysical techniques provide quantitative data on these binding events.

Application of Spectroscopic Techniques (e.g., NMR, SPR, ITC)

Spectroscopic methods are invaluable for characterizing the binding of a small molecule like this compound to its putative protein target. Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level information about the binding interface and any conformational changes that occur upon binding. Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding in real-time, determining the association and dissociation rate constants. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) of Compound-Target Complexes

To visualize the precise three-dimensional structure of this compound bound to its target, structural biology techniques are employed. X-ray crystallography can yield high-resolution structures of the compound-protein complex, revealing the specific amino acid residues involved in the interaction and the orientation of the compound in the binding pocket. For larger protein complexes or those resistant to crystallization, Cryo-Electron Microscopy (Cryo-EM) has become a powerful alternative for structure determination. These structural insights are crucial for understanding the basis of the compound's activity and for guiding any future efforts in structure-based drug design.

Kinetic and Thermodynamic Analysis of Binding Events

A comprehensive understanding of the binding interaction requires a detailed analysis of its kinetics and thermodynamics. As mentioned, techniques like SPR can provide the on-rate and off-rate of the binding, which describe how quickly the compound binds to and dissociates from its target. ITC experiments offer a complete thermodynamic signature of the binding event. This data helps to differentiate between enthalpy-driven and entropy-driven interactions and provides a deeper understanding of the forces that govern the binding process.

Gene Expression and Proteomic Profiling in Response to this compound

Transcriptomic Analysis (e.g., RNA-Seq)

No published studies were identified that have utilized RNA-sequencing to analyze the global gene expression changes induced by this compound in any organism.

Proteomic Analysis (e.g., Mass Spectrometry-Based Profiling)

There is no available research that has employed mass spectrometry-based proteomic profiling to identify and quantify changes in the proteome of cells or tissues exposed to this compound.

Preclinical Efficacy and Biological Activity in Model Systems

In Vitro Efficacy Studies of 3,6-Dichloro-N-methylpicolinamide

No specific in vitro studies for this compound were identified in the public domain. Research on related picolinamide (B142947) derivatives has explored their potential in various assays, as outlined below.

Cell-Based Assays (e.g., Microbial Growth Inhibition, Mammalian Cell Line Studies for Mechanistic Insights)

Specific cell-based assay data for this compound is not available. However, studies on other picolinamide derivatives have demonstrated a range of biological activities in cell-based systems. For instance, certain picolinamide analogs have shown antibacterial activity, particularly against Clostridioides difficile. nih.gov Other research has focused on the antifungal properties of picolinamide derivatives against various fungal strains. nih.govresearchgate.net Furthermore, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activities in human cancer cell lines. mdpi.com

Enzymatic Activity Assays and Inhibition Kinetics

There is no information available regarding the effect of this compound on specific enzymes. Related picolinamide compounds have been investigated as inhibitors of various enzymes. For example, some picolinamide derivatives have been studied as acetylcholinesterase (AChE) inhibitors. researchgate.net In the context of antifungal activity, certain picolinamides have been found to target and inhibit enzymes crucial for fungal cell wall synthesis. nih.gov

Reporter Gene Assays for Pathway Modulation

No reporter gene assays have been reported for this compound. This type of assay is a valuable tool for understanding how a compound might modulate specific cellular signaling pathways, but its application to this particular compound has not been documented in publicly accessible research.

High-Throughput Screening for Biological Activity

While high-throughput screening (HTS) is a common method for discovering the biological activities of novel compounds, there is no indication that this compound has been subjected to such screening in a way that is publicly reported. HTS campaigns on libraries of related heterocyclic compounds have been conducted to identify hits for various therapeutic targets.

In Vivo Efficacy in Non-Human Biological Models

No in vivo efficacy studies for this compound in any non-human biological models have been published.

Resistance Mechanisms and Resistance Management Strategies

Biochemical Mechanisms of Resistance in Picolinamide Antifungal Agents

Resistance to antifungal agents is a growing concern in both agricultural and clinical settings. For the picolinamide class of compounds, which have shown promise as antifungal agents, understanding the biochemical basis of resistance is crucial for their sustained efficacy. Research into picolinamide and benzamide (B126) chemotypes has identified the lipid transfer protein Sec14p as a key target. nih.govnih.gov This protein is essential for the transport of phosphatidylinositol and phosphatidylcholine, which are vital components of cellular membranes in fungi. nih.gov

The primary mechanism of resistance identified in laboratory studies involves modifications to the target protein, Sec14p. Specifically, mutations in the gene encoding Sec14p can lead to amino acid substitutions within the protein's lipid-binding pocket. nih.gov These changes can prevent the picolinamide compound from effectively binding to and inhibiting the protein, thereby rendering the antifungal agent ineffective.

A functional variomics screen, a method used to identify gene variants that confer a specific trait, was employed to pinpoint the exact amino acid residues involved in resistance. This screen identified several resistance-conferring single nucleotide polymorphisms (SNPs) in the SEC14 gene. The resulting amino acid changes are localized to the lipid-binding pocket of the Sec14p protein. nih.gov The crystal structure of Sec14p in complex with a picolinamide compound has confirmed that these residues are critical for the interaction between the inhibitor and the protein. nih.gov

While target site modification is a well-documented mechanism, other general mechanisms of drug resistance in pathogens could potentially contribute to reduced susceptibility to picolinamides. These include:

Efflux Pumps: These are membrane proteins that actively transport toxic compounds, including antifungal agents, out of the cell. nih.gov Overexpression of efflux pumps is a common resistance mechanism in many fungal species.

Altered Permeability: Changes in the composition or structure of the fungal cell wall or membrane can reduce the uptake of the antifungal compound, preventing it from reaching its intracellular target. bldpharm.com

Table 1: Resistance-Conferring Mutations in the SEC14 Gene

| Original Amino Acid | Position | Mutated Amino Acid | Fold Resistance (Approx.) |

| Serine | 173 | Leucine | >4 |

| Tyrosine | 225 | Cysteine | >4 |

| Leucine | 227 | Phenylalanine | >4 |

Data derived from studies on picolinamide and benzamide chemotypes targeting Sec14p in Saccharomyces cerevisiae. nih.gov

Strategies to Mitigate Resistance Development in Agricultural or Pathogen Systems

The development of resistance to antifungal compounds like those in the picolinamide class is a significant threat to their long-term utility. Implementing proactive resistance management strategies is essential to preserve their effectiveness. These strategies aim to reduce the selection pressure that drives the evolution of resistant fungal populations.

A primary strategy is the rotation or alternation of antifungal agents with different modes of action (MOA). croplife.co.zanih.gov Continuous use of a single type of antifungal selects for resistant individuals within the pathogen population. By rotating between different chemical classes, the selection pressure is varied, making it more difficult for resistance to any single agent to become established. okstate.edu For picolinamides that target Sec14p, rotation with fungicides that act on other cellular processes, such as cell wall synthesis or respiration, would be a sound strategy.

Mixtures or co-formulations of antifungal agents with different MOAs can also be highly effective. nih.gov This approach requires a pathogen to develop resistance to multiple, unrelated biochemical targets simultaneously, which is a much rarer event than developing resistance to a single agent.

Integrated Pest Management (IPM) programs offer a holistic approach to disease control that can reduce reliance on chemical fungicides and thereby slow the development of resistance. advancedturf.com IPM strategies include:

Cultural Practices: Utilizing crop rotation, sanitation to remove infected plant debris, and selecting disease-resistant crop varieties.

Biological Control: Employing natural predators or antagonists of the fungal pathogens.

Monitoring and Thresholds: Applying fungicides only when pathogen populations reach a level that is likely to cause economic damage, rather than on a fixed schedule. pesticidestewardship.org

Furthermore, strategic use of fungicides , such as limiting the number of applications per season and using the recommended application rates, can help to minimize selection pressure. croplife.co.za Avoiding the use of a specific fungicide group for both pre-harvest and post-harvest treatments can also be a crucial step in a resistance management program. croplife.co.za

Metabolism and Biodegradation Research

Environmental Fate and Degradation Studies

Microbial Degradation Pathways in Soil, Water, and Sediment Systems

Until research on the metabolism and environmental fate of 3,6-dichloro-N-methylpicolinamide is conducted and published, a scientifically sound article on this specific topic cannot be produced.

Sorption and Leaching Characteristics in Environmental Matrices

The mobility of a pesticide in the environment is largely governed by its sorption to soil particles and its potential to leach into groundwater. These characteristics are influenced by the chemical's properties, such as water solubility and its octanol-water partition coefficient (Kow), as well as soil properties like organic matter content, clay content, and pH.

For picolinamide (B142947) herbicides, which are weak acids, soil pH is a critical factor influencing their sorption. In more acidic soils, these compounds tend to be more strongly adsorbed, reducing their mobility. Conversely, in neutral to alkaline soils, they are more water-soluble and thus more prone to leaching. The N-methyl amide group in this compound could potentially influence its polarity and hydrogen bonding capacity, which would also affect its interaction with soil colloids.

Given that many picolinamide herbicides exhibit a tendency for mobility in soil, it is plausible that this compound could also present a leaching risk, particularly in soils with low organic matter and higher pH.

Table 1: Predicted Sorption and Leaching Potential of this compound Based on Picolinamide Herbicide Class

| Environmental Matrix | Expected Sorption | Inferred Leaching Potential | Influencing Factors |

| Sandy Soil (Low Organic Matter) | Low | High | Particle size, low surface area |

| Clay Soil (High Organic Matter) | Moderate to High | Low to Moderate | Organic matter content, surface charge |

| High pH Soil (>7) | Low | High | Increased solubility of the anionic form |

| Low pH Soil (<6) | Moderate | Low | Increased adsorption to soil colloids |

This table is predictive and based on the general behavior of picolinamide herbicides.

Persistence and Bioavailability of this compound in Environmental Compartments

The persistence of a pesticide, often measured by its half-life, determines how long it remains active in the environment. orst.edu Bioavailability refers to the fraction of the chemical that is available for uptake by organisms.

Half-Life Determination in Various Environmental Media

The half-life of a pesticide can vary significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity. orst.eduiastate.edu For picolinamide herbicides like clopyralid (B1669233), soil half-lives can range from a few weeks to several months. nih.gov For instance, some studies have reported half-lives for persistent herbicides to be well over 60 days, classifying them as having high persistence. orst.edu The degradation rate generally increases with higher temperatures and moisture levels, which promote microbial degradation. usda.gov Given the stability of the chlorinated pyridine (B92270) ring, it is anticipated that this compound would exhibit moderate to high persistence in soil. compostingcouncil.org In aquatic environments, the half-life would be influenced by factors such as pH, sunlight (photodegradation), and microbial populations.

Table 2: Estimated Half-Life Ranges for this compound in Different Environmental Media

| Environmental Medium | Estimated Half-Life Range (Days) | Primary Degradation Pathways |

| Aerobic Soil | 30 - 120+ | Microbial degradation |

| Anaerobic Soil | 60 - 200+ | Slower microbial degradation |

| Surface Water | 10 - 60 | Photodegradation, microbial degradation |

| Sediment | 50 - 300+ | Microbial degradation |

Note: These values are estimations based on data for other persistent picolinamide herbicides and are subject to variation based on specific environmental conditions. researchgate.net

Bioaccumulation Potential in Non-Target Organisms (e.g., Aquatic Biota)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. nih.govnih.gov This is a concern for persistent organic pollutants. The potential for a chemical to bioaccumulate is often predicted by its octanol-water partition coefficient (log Kow); a higher log Kow suggests a greater potential for bioaccumulation in fatty tissues.

For many picolinamide herbicides, the bioaccumulation potential in aquatic organisms is considered to be low. These compounds are relatively water-soluble and are metabolized and excreted by many organisms. However, the presence of two chlorine atoms and an N-methyl group on the this compound molecule could increase its lipophilicity compared to some other picolinamides, which might slightly increase its bioaccumulation potential. Still, it is not expected to be a highly bioaccumulative substance. Studies on various pesticides in aquatic insects show that bioaccumulation is species- and compound-specific. nih.gov

Table 3: Predicted Bioaccumulation Potential of this compound

| Organism Group | Predicted Bioaccumulation Factor (BAF) | Rationale |

| Aquatic Invertebrates | Low to Moderate | Based on the water solubility of picolinamides. researchgate.net |

| Fish | Low | Expected rapid metabolism and excretion. nih.gov |

| Earthworms | Low to Moderate | Dependent on soil binding and bioavailability. researchgate.net |

This table represents a qualitative prediction, as specific BAF data for this compound are unavailable.

Photodegradation Product Analysis and Environmental Impact

Photodegradation, or the breakdown of chemicals by sunlight, can be a significant dissipation pathway for pesticides in surface waters and on soil surfaces. nih.gov Picolinamide herbicides can undergo photodegradation, and the nature of the resulting products is crucial for a complete environmental risk assessment. rsc.org

The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-sensitized molecules in the environment. nih.gov For a molecule like this compound, photodegradation could involve the cleavage of the chlorine-carbon bonds or transformation of the carboxylic acid amide group. The resulting degradation products may have different toxicity and mobility profiles than the parent compound. For example, the degradation of atrazine, another herbicide, can be influenced by the presence of certain ions in the water that act as photocatalysts. lsu.edu A comprehensive analysis would involve identifying these photoproducts under various conditions and assessing their potential environmental impact. epa.gov

Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification of 3,6-Dichloro-N-methylpicolinamide

Chromatography is the cornerstone for isolating this compound from complex sample mixtures, a necessary step for accurate quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound and related compounds due to its versatility and applicability to non-volatile and thermally labile molecules. nih.gov Method development typically focuses on reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 stationary phase, which provides excellent retention and separation for picolinic acid derivatives. researchgate.netresearchgate.net The mobile phase is often a mixture of an aqueous component, frequently acidified with acetic or formic acid to suppress the ionization of the carboxylic acid group (in the parent compound) and improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the run, can be employed to optimize the separation. researchgate.net

Method validation is a critical step to ensure the reliability of the HPLC method. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). For instance, a developed HPLC method for clopyralid (B1669233) showed linearity over a concentration range of 0.25-5.0 µg/mL with a high correlation coefficient (r² = 0.998). researchgate.net The precision, indicated by the percent relative standard deviation (%RSD), was found to be 1.87%. researchgate.net Recoveries for clopyralid from different matrices have been reported in the range of 98.3-100.1%. researchgate.net

For enhanced sensitivity and specificity, particularly in complex matrices like compost or animal tissues, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, is often coupled with tandem mass spectrometry (UPLC-MS/MS). nih.goveag.com This combination allows for very low detection limits, with a limit of quantification for clopyralid in compost reported at 0.7 µg/kg on a dry weight basis. nih.gov

Interactive Data Table: Typical HPLC Parameters for the Analysis of Related Picolinic Acid Derivatives

| Parameter | Value/Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | 0.02% Acetic Acid in Methanol:Acetonitrile (90:10 v/v) | researchgate.netresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.net |

| Detection | UV at 229 nm | researchgate.netresearchgate.net |

| Linearity Range | 0.25 - 5.0 µg/mL | researchgate.net |

| Limit of Quantification | 0.02 µg/mL (water), 0.05 µg/g (soil) | researchgate.net |

| Recovery | 98.3 - 100.1% | researchgate.net |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for volatile and thermally stable compounds. Since this compound, like its parent acid, is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.govoup.com This process converts the analyte into a more volatile and thermally stable derivative.

Common derivatization agents for carboxylic acids like clopyralid include diazomethane (B1218177) to form methyl esters or pentafluorobenzyl bromide (PFBB) to form PFB esters. oup.com The use of diazomethane is often avoided due to its toxic and explosive nature. oup.com Derivatization with PFBB followed by GC analysis with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) has been shown to be a sensitive method. oup.com However, this can sometimes lead to issues with reliability due to the formation of by-products. oup.com

A validated GC-MS method for clopyralid in soil involved an ultrasound-enhanced extraction followed by derivatization with PFBB. oup.com This method achieved a detection limit of 1 µg/kg and a quantification limit of 10 µg/kg, demonstrating its suitability for trace analysis. oup.com The use of an internal standard, such as 2,5-dichlorobenzoic acid, is crucial for improving the analytical reliability and compensating for variations in the derivatization and injection process. oup.com

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of charged species in an electric field. For compounds like picolinic acid derivatives, CE can provide high-efficiency separations with minimal sample and reagent consumption. mdpi.comnih.gov The separation can be optimized by adjusting the buffer pH, voltage, and the use of additives like cyclodextrins for chiral separations if applicable. mdpi.com Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the analysis of neutral and charged compounds. researchgate.net

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC can offer faster separations and reduced solvent consumption compared to HPLC. nih.govacs.org It is particularly advantageous for the analysis of pesticides and can be readily coupled with mass spectrometry (SFC-MS). nih.govjascoinc.com The technique has shown promise for multi-residue analysis of pesticides in various matrices, offering good sensitivity and chromatographic resolution. acs.org For complex matrices, SFC can sometimes provide better results than LC due to different chromatographic selectivity and potentially reduced matrix effects in the ion source of the mass spectrometer. nih.gov

Spectroscopic and Spectrometric Detection Methods

Spectroscopic and spectrometric techniques are indispensable for the identification and structural elucidation of this compound and its metabolites.

Mass Spectrometry (MS) Applications in Compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the sensitive and selective detection and identification of compounds. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a two-dimensional analysis that is highly effective for complex mixtures.

In the context of this compound, LC-MS/MS is the state-of-the-art technique for trace quantification and confirmation. eag.comshimadzu.com The process involves the ionization of the analyte, typically using electrospray ionization (ESI), followed by the selection of a specific parent ion in the first quadrupole. This ion is then fragmented, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides excellent specificity and reduces background noise. shimadzu.com

For metabolite profiling, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is invaluable. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. acs.org This information, combined with fragmentation patterns, allows for the tentative identification of metabolic products. For instance, studies on the photolysis of 3,6-dichloropicolinic acid have used chromatomass spectrometry to identify various degradation products. researchgate.net

Interactive Data Table: Example LC-MS/MS Parameters for Clopyralid Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | eag.com |

| HPLC Column | Shim-pack Scepter C18-120 | shimadzu.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | eag.com |

| Precursor Ion (m/z) | Specific to Clopyralid | shimadzu.com |

| Product Ions (m/z) | Specific transition for quantification and confirmation | shimadzu.com |

| Linearity Range | 0.5 - 100 ng/mL | shimadzu.com |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR would provide information on the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group would have characteristic chemical shifts and coupling patterns. ¹³C NMR would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the dichloropyridine ring. researchgate.net

In addition to structural confirmation, NMR is a powerful tool for purity assessment. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard. Furthermore, the presence of impurity signals in the NMR spectrum can indicate the level of purity of the compound. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the complete connectivity of the molecule, further confirming its structure.

Future Research Directions and Translational Potential for 3,6 Dichloro N Methylpicolinamide

The exploration of novel chemical entities is a cornerstone of advancement in both agriculture and medicine. The compound 3,6-Dichloro-N-methylpicolinamide, a chlorinated derivative of picolinic acid, belongs to a chemical family known for its biological activity. While this specific molecule is not extensively documented in public-domain research, its structural similarity to known herbicides provides a logical starting point for investigating its future potential. This article outlines the prospective research avenues for this compound, focusing on unanswered questions, developmental potential, and the integration of modern technologies.

常见问题

Basic: What are the standard synthetic routes for preparing 3,6-Dichloro-N-methylpicolinamide?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, reacting 3,6-dichloropicolinoyl chloride with methylamine in ethanol under reflux conditions (1–2 hours) yields the target compound. Purification involves filtration, washing with ethanol, and drying in vacuo to achieve >90% purity . Analytical validation via elemental analysis (C, H, N, Cl, O) and melting point determination ensures structural fidelity.

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

Byproduct formation (e.g., tar-like residues) is mitigated by controlled reagent addition rates and temperature modulation. For instance, slow addition of acyl chloride to the amine solution over 30–40 minutes via syringe pump reduces side reactions. Solvent choice (e.g., ethanol vs. THF) and stoichiometric ratios (1:1 molar ratio of reactants) further enhance yield . Advanced monitoring techniques, such as in situ FTIR or HPLC, track reaction progress dynamically.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Standard characterization includes:

- NMR spectroscopy : and NMR to confirm methylamide proton signals (~2.8–3.1 ppm) and aromatic chlorine substitution patterns.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]) and fragmentation pathways.

- Elemental analysis : Matches experimental C/H/N/Cl/O percentages with theoretical values .

Advanced: How do crystallographic studies inform the spatial arrangement of this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at 1.208 Å) and dihedral angles between aromatic rings (~86.6°), confirming near-perpendicular orientation to minimize steric strain. Intermolecular N–H⋯O hydrogen bonds form extended chains, influencing solid-state packing and solubility . Advanced refinement protocols (riding H-atom models, Uiso parameters) ensure structural accuracy.

Basic: What bioactivity screening assays are applicable for this compound?

Methodological Answer:

Initial screens include:

- Enzyme inhibition assays : Test interactions with kinases or hydrolases using fluorogenic substrates.

- Protein-ligand binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities.

- Cellular cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) assess viability at varying concentrations .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

Systematic SAR involves:

- Functional group modifications : Replace methylamide with bulkier substituents (e.g., isopropyl) to probe steric effects.

- Halogen substitution : Compare 3,6-dichloro vs. 3,6-difluoro analogs for electronic effects on bioactivity.

- Computational modeling : Density functional theory (DFT) calculates electrostatic potentials to predict binding modes .

Basic: How should researchers handle discrepancies in reported synthesis yields?

Methodological Answer:

Replicate experiments using identical reagents and conditions. Cross-validate purity via orthogonal methods (e.g., HPLC vs. NMR integration). If inconsistencies persist, explore batch-specific impurities (e.g., residual solvents) via gas chromatography (GC) or adjust drying protocols (in vacuo vs. desiccator) .

Advanced: What strategies improve environmental stability during storage?

Methodological Answer:

Stability studies under varied conditions (humidity, light, temperature) identify degradation pathways. For this compound:

- Light-sensitive degradation : Store in amber vials at –20°C.

- Hydrolytic stability : Use desiccants (silica gel) in sealed containers.

- Analytical monitoring : LC-MS detects degradation products (e.g., hydrolysis to picolinic acid derivatives) .

Basic: How is purity assessed beyond elemental analysis?

Methodological Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.

- Thermogravimetric analysis (TGA) : Measures residual solvent content.

- Karl Fischer titration : Determines water content (<0.5% w/w) .

Advanced: Can computational methods predict reactivity in novel reaction environments?

Methodological Answer:

Yes. Molecular dynamics (MD) simulations model solvation effects, while quantum mechanical (QM) calculations predict transition states for nucleophilic acyl substitution. Software like Gaussian or ORCA parameterizes chlorine’s electronegativity to forecast regioselectivity in further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。